molecular formula C13H12FNS B2807167 2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}ANILINE CAS No. 915923-49-8

2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}ANILINE

Cat. No.: B2807167
CAS No.: 915923-49-8
M. Wt: 233.3
InChI Key: AFCSNOYPODGHNJ-UHFFFAOYSA-N
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Description

2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}ANILINE is an organic compound with the molecular formula C13H12FNS It is characterized by the presence of a fluorobenzyl group attached to a sulfanyl aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}ANILINE typically involves the reaction of 3-fluorobenzyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

3-Fluorobenzyl chloride+AnilineNaOH, RefluxThis compound\text{3-Fluorobenzyl chloride} + \text{Aniline} \xrightarrow{\text{NaOH, Reflux}} \text{this compound} 3-Fluorobenzyl chloride+AnilineNaOH, Reflux​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}ANILINE can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}ANILINE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and organic electronics.

Mechanism of Action

The mechanism of action of 2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}ANILINE involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the fluorobenzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Fluorobenzyl)sulfanyl]aniline
  • 2-[(4-Fluorobenzyl)sulfanyl]aniline
  • 2-[(3-Chlorobenzyl)sulfanyl]aniline

Comparison

2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}ANILINE is unique due to the specific positioning of the fluorine atom on the benzyl group, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research .

Properties

IUPAC Name

2-[(3-fluorophenyl)methylsulfanyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNS/c14-11-5-3-4-10(8-11)9-16-13-7-2-1-6-12(13)15/h1-8H,9,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCSNOYPODGHNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)SCC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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